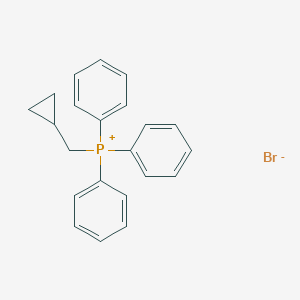

(Cyclopropylmethyl)triphenylphosphonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclopropylmethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22P.BrH/c1-4-10-20(11-5-1)23(18-19-16-17-19,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15,19H,16-18H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQSHRSBITUSIB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933271 | |

| Record name | (Cyclopropylmethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14799-82-7 | |

| Record name | Phosphonium, (cyclopropylmethyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14799-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Cyclopropylmethyl)triphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014799827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Cyclopropylmethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclopropylmethyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (Cyclopropylmethyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Cyclopropylmethyl)triphenylphosphonium bromide is a key reagent in organic synthesis, primarily utilized in the Wittig reaction to introduce the cyclopropylmethylidene moiety onto aldehydes and ketones. This transformation is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties of the cyclopropyl group. This document provides a comprehensive overview of the synthesis, characterization, and applications of this compound, including detailed experimental protocols and characterization data.

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between triphenylphosphine and (bromomethyl)cyclopropane. Triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of the (bromomethyl)cyclopropane and displacing the bromide ion to form the phosphonium salt.

General Reaction Scheme

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Triphenylphosphine (PPh₃)

-

(Bromomethyl)cyclopropane

-

Anhydrous Toluene (or Acetonitrile)

-

Diethyl ether (for washing)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask with a reflux condenser under an inert atmosphere.

-

Reaction Mixture: To the flask, add triphenylphosphine (1.0 eq) and anhydrous toluene to create a solution or suspension.

-

Addition of Alkyl Halide: Add (bromomethyl)cyclopropane (1.0-1.2 eq) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The product will precipitate out of the solution as a white solid.

-

Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified white solid under vacuum to yield this compound.

An In-depth Technical Guide to (Cyclopropylmethyl)triphenylphosphonium bromide for Researchers, Scientists, and Drug Development Professionals

(Cyclopropylmethyl)triphenylphosphonium bromide is a quaternary phosphonium salt widely utilized in organic synthesis, primarily as a precursor to the corresponding ylide for the Wittig reaction. This reaction is a cornerstone in the construction of carbon-carbon double bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including pharmaceuticals and natural products. This guide provides a comprehensive overview of the known physical properties, relevant experimental protocols, and the logical framework of its primary application.

Core Physical Properties

For safe handling and storage, it should be kept in a dry, inert atmosphere at room temperature.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₂BrP | [1][4][6] |

| Molecular Weight | 397.29 g/mol | [4][6] |

| Appearance | White to off-white crystals or powder | [1] |

| Melting Point | 182-183 °C | [5] |

| Purity | ≥95% to 98+% | [1][4] |

| CAS Number | 14799-82-7 | [1][4][6] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not publicly available. However, based on the known spectra of similar phosphonium salts and general principles of spectroscopy, the following characteristics can be predicted.

Predicted Spectroscopic Characteristics:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the triphenylphosphine group, typically in the aromatic region (δ 7.5-8.0 ppm). The protons of the cyclopropylmethyl group would appear in the aliphatic region. The methylene protons adjacent to the phosphorus atom would likely be a doublet due to coupling with the phosphorus nucleus, appearing at a downfield-shifted position compared to a typical methylene group. The cyclopropyl protons would exhibit complex splitting patterns at higher field.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons of the triphenylphosphine group, with the carbon directly bonded to phosphorus showing a characteristic coupling. The carbons of the cyclopropylmethyl group would also be present in the aliphatic region.

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the P-C bond and the aromatic C-H and C=C stretching vibrations of the phenyl groups. The C-H stretching and bending vibrations of the cyclopropylmethyl group would also be present.

Experimental Protocols

The primary application of this compound is in the Wittig reaction to introduce a cyclopropylmethylene group onto a carbonyl compound. The general procedure involves the in-situ generation of the corresponding phosphorus ylide by treatment with a strong base, followed by reaction with an aldehyde or ketone.

General Protocol for the Wittig Reaction

1. Ylide Generation:

- This compound is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

- The suspension is cooled to a low temperature (typically 0 °C to -78 °C).

- A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is added dropwise to the suspension.[7][8] The formation of the ylide is often indicated by a color change.

2. Reaction with Carbonyl Compound:

- A solution of the aldehyde or ketone in an anhydrous aprotic solvent is added to the ylide solution at a low temperature.

- The reaction mixture is allowed to warm to room temperature and stirred for a period of time until the reaction is complete (monitored by techniques such as Thin Layer Chromatography).

3. Work-up and Purification:

- The reaction is quenched by the addition of a protic solvent, such as water or a saturated aqueous solution of ammonium chloride.

- The product is extracted into an organic solvent.

- The organic layer is washed, dried, and the solvent is removed under reduced pressure.

- The crude product, which contains the desired alkene and triphenylphosphine oxide as a byproduct, is then purified, typically by column chromatography or recrystallization.[9]

Reaction Workflow and Logic

The Wittig reaction is a powerful tool for alkene synthesis due to its high degree of regioselectivity. The double bond is formed specifically at the position of the original carbonyl group. The overall transformation can be visualized as the exchange of the carbonyl oxygen atom for the cyclopropylmethylene group.

References

- 1. rsc.org [rsc.org]

- 2. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Triphenyl(propyl)phosphonium bromide(6228-47-3) 1H NMR [m.chemicalbook.com]

- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to (Cyclopropylmethyl)triphenylphosphonium bromide for Researchers and Drug Development Professionals

Abstract

(Cyclopropylmethyl)triphenylphosphonium bromide is a quaternary phosphonium salt widely utilized in organic synthesis, most notably as a precursor to the corresponding ylide for Wittig reactions. Its ability to introduce the valuable cyclopropylmethyl moiety into molecules makes it a significant reagent in the synthesis of complex organic structures, including active pharmaceutical ingredients (APIs). The triphenylphosphonium cation itself has also garnered attention for its role in targeting mitochondria, opening avenues for its use in developing novel therapeutics, particularly in oncology.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and core applications, complete with detailed experimental protocols and mechanistic diagrams to support its use in research and development.

Chemical Identity and Properties

This compound is a white crystalline solid.[2][3] Its structure consists of a central phosphorus atom bonded to three phenyl groups and one cyclopropylmethyl group, with a bromide anion providing charge neutrality.

Chemical Structure:

A summary of its key chemical identifiers and physical properties is presented in Table 1.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 14799-82-7 | [4][5] |

| Molecular Formula | C₂₂H₂₂BrP | [4][5][6] |

| Molecular Weight | 397.29 g/mol | [4][5] |

| IUPAC Name | (Cyclopropylmethyl)triphenylphosphanium bromide | [6][7] |

| Appearance | White crystals or crystalline powder | [2][3] |

| Melting Point | 177-183 °C | [3] |

| SMILES | C1(C--INVALID-LINK--(C3=CC=CC=C3)C4=CC=CC=C4)CC1.[Br-] | [4] |

| InChI Key | WFQSHRSBITUSIB-UHFFFAOYSA-M | [6] |

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, (bromomethyl)cyclopropane, from cyclopropanemethanol. The second step is the quaternization of triphenylphosphine with the synthesized alkyl bromide.

References

- 1. Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 98+% [cymitquimica.com]

- 3. This compound, 98+% 25 g | Request for Quote [thermofisher.com]

- 4. Triphenyl(propyl)phosphonium bromide(6228-47-3) 1H NMR spectrum [chemicalbook.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]

- 7. EP1109765B1 - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (Cyclopropylmethyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for (Cyclopropylmethyl)triphenylphosphonium bromide. Due to the limited availability of published experimental spectra for this specific compound, this guide synthesizes predictive data based on the analysis of its structural components and comparison with analogous molecules. It also outlines comprehensive experimental protocols for the synthesis of the title compound and the acquisition of its spectroscopic data.

Predicted Spectroscopic Data

The structure of this compound features a triphenylphosphonium cation and a bromide anion. The cation consists of a cyclopropylmethyl group attached to a phosphorus atom, which is also bonded to three phenyl rings. The following tables summarize the predicted chemical shifts for ¹H, ¹³C, and ³¹P NMR, as well as the expected absorption bands in the IR spectrum.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Phenyl-H (ortho, 6H) | 7.8 - 8.0 | Multiplet | |

| Phenyl-H (meta, 6H) | 7.6 - 7.8 | Multiplet | |

| Phenyl-H (para, 3H) | 7.5 - 7.7 | Multiplet | |

| P-CH₂ (2H) | 3.5 - 4.0 | Doublet | JP-H ≈ 15 |

| CH (cyclopropyl, 1H) | 1.0 - 1.5 | Multiplet | |

| CH₂ (cyclopropyl, 4H) | 0.4 - 0.8 | Multiplet |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Phenyl-C (ipso) | 118 - 120 | Doublet | JP-C ≈ 85-90 |

| Phenyl-C (ortho) | 134 - 136 | Doublet | JP-C ≈ 10-12 |

| Phenyl-C (meta) | 130 - 132 | Doublet | JP-C ≈ 12-14 |

| Phenyl-C (para) | 135 - 137 | Singlet | |

| P-CH₂ | 30 - 35 | Doublet | JP-C ≈ 45-50 |

| CH (cyclopropyl) | 8 - 12 | Doublet | JP-C ≈ 15-20 |

| CH₂ (cyclopropyl) | 3 - 7 | Singlet |

Table 3: Predicted ³¹P NMR Spectral Data

| Phosphorus | Predicted Chemical Shift (δ, ppm) |

| P⁺ | 20 - 25 |

Table 4: Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Cyclopropyl) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic, CH₂) | 3000 - 2850 | Medium |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| P-Ph stretch | ~1440 | Strong |

| C-H bend (Aromatic) | 750 - 690 | Strong |

| P-C stretch | ~1110 | Strong |

Experimental Protocols

Synthesis of this compound

This protocol is based on the general synthesis of phosphonium salts via the reaction of a phosphine with an alkyl halide.[1]

Materials:

-

Triphenylphosphine

-

(Bromomethyl)cyclopropane

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene.

-

Add (bromomethyl)cyclopropane (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature. The product, this compound, should precipitate out of the solution.

-

If precipitation is incomplete, add anhydrous diethyl ether to facilitate further precipitation.

-

Collect the white solid product by vacuum filtration.

-

Wash the collected solid with small portions of cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield pure this compound.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

Acquisition Parameters (General):

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

³¹P NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: -50 to 50 ppm.

-

Number of scans: 128-256.

-

Relaxation delay: 2-5 seconds.

-

IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquisition Parameters:

-

Scan range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the molecular structure with key NMR correlations and a general workflow for the synthesis and spectroscopic analysis.

References

solubility profile of (Cyclopropylmethyl)triphenylphosphonium bromide in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (Cyclopropylmethyl)triphenylphosphonium bromide in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this guide focuses on qualitative solubility profiles inferred from related compounds and outlines a general experimental protocol for determining solubility.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, including chemical reactions, purification processes, and formulation development. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound is a phosphonium salt, which is ionic in nature. This inherent polarity largely dictates its solubility in different organic solvents.

Predicted Solubility Profile

Based on this information, the following table summarizes the expected qualitative solubility of this compound.

| Solvent Family | Specific Solvent | Predicted Solubility | Rationale |

| Alcohols | Methanol | Soluble | High polarity and hydrogen bonding capability. |

| Ethanol | Soluble | High polarity and hydrogen bonding capability. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to solvate cations. |

| Dimethylformamide (DMF) | Soluble | High polarity and ability to solvate cations. | |

| Acetone | Sparingly Soluble to Soluble | Moderate polarity. | |

| Halogenated | Dichloromethane (DCM) | Sparingly Soluble to Insoluble | Lower polarity compared to alcohols and polar aprotic solvents. |

| Chloroform | Sparingly Soluble to Insoluble | Lower polarity. | |

| Aromatic | Toluene | Insoluble | Nonpolar nature. |

| Alkanes | Hexane | Insoluble | Nonpolar nature. |

Experimental Protocol for Qualitative Solubility Determination

The following is a general experimental protocol for determining the qualitative solubility of a solid organic compound like this compound in various organic solvents.[5][6][7][8]

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

-

Graduated cylinders or pipettes for solvent measurement

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

-

Solvent Addition: Add a specific volume of the chosen organic solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously agitate the mixture for a set period (e.g., 60 seconds) using a vortex mixer or by flicking the test tube. Ensure thorough mixing to facilitate dissolution.

-

Observation: After mixing, allow the sample to stand for a short period and visually inspect for any undissolved solid.

-

Classification:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve, and the bulk of the material remains as a precipitate.

-

-

Repeat: Repeat the procedure for each organic solvent to be tested.

For a more standardized approach, the amount of solute and solvent can be precisely controlled to define solubility thresholds (e.g., soluble if > 10 mg/mL, sparingly soluble if 1-10 mg/mL, insoluble if < 1 mg/mL).

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the qualitative determination of solubility for an organic compound.

Caption: Workflow for determining the qualitative solubility of a compound.

This guide provides a foundational understanding of the expected solubility of this compound and a practical framework for its experimental determination. For drug development and other sensitive applications, it is highly recommended to perform quantitative solubility studies to obtain precise measurements.

References

- 1. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 1779-58-4 CAS MSDS ((Carbomethoxymethyl)triphenylphosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. scribd.com [scribd.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. saltise.ca [saltise.ca]

Navigating the Thermal Landscape of (Cyclopropylmethyl)triphenylphosphonium Bromide: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the thermal decomposition of (cyclopropylmethyl)triphenylphosphonium bromide, a compound of interest in organic synthesis, particularly for the formation of cyclopropyl-containing moieties. While this phosphonium salt is primarily utilized as a precursor for the corresponding ylide in Wittig-type reactions, its behavior under thermal stress presents an intriguing area of chemical exploration. This document synthesizes known principles of phosphonium salt chemistry and thermal rearrangements of strained ring systems to provide a theoretical framework for understanding its decomposition pathways.

Disclaimer: Extensive literature searches did not yield specific experimental studies, quantitative data, or detailed protocols exclusively focused on the thermal decomposition of this compound. Therefore, the information presented herein is based on analogous chemical systems and established reaction mechanisms. The proposed pathways and products should be considered theoretical possibilities that require experimental validation.

Physicochemical Properties

A foundational understanding of the starting material is crucial for designing and interpreting thermal decomposition studies. The key physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂BrP | N/A |

| Molecular Weight | 397.3 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 180-184 °C | N/A |

| Solubility | Soluble in polar solvents like methanol and DMSO. | N/A |

Theoretical Thermal Decomposition Pathways

The thermal decomposition of this compound is likely to be a complex process involving several potential pathways. The initial step is expected to be the formation of the corresponding phosphonium ylide, either through deprotonation by a base (if present) or potentially through a thermally induced elimination of HBr at elevated temperatures, although the latter is less common for simple phosphonium salts.

Once the ylide is formed, its reactivity is dictated by the high strain energy of the cyclopropyl ring. Two primary rearrangement pathways are plausible:

-

Ring Expansion to a Cyclobutyl System: The cyclopropylmethyl ylide could undergo a[1][2]-sigmatropic rearrangement, leading to the formation of a more stable cyclobutylphosphonium ylide.

-

Ring Opening to a Homoallylic System: Alternatively, a β-elimination type ring-opening could occur, resulting in a homoallylic phosphonium ylide.

These rearranged ylides can then undergo further reactions, such as Wittig olefination if a carbonyl compound is present, or decomposition to triphenylphosphine oxide and the corresponding hydrocarbon. Direct fragmentation of the initial phosphonium salt or ylide is also a possibility at higher temperatures.

The following diagram illustrates the plausible initial steps in the thermal decomposition and rearrangement of the corresponding ylide.

Caption: Plausible initial pathways in the thermal decomposition of this compound.

Proposed Products of Thermal Decomposition

Based on the theoretical pathways, a range of products could be expected from the thermal decomposition of this compound. The relative yields of these products would be highly dependent on the specific reaction conditions, such as temperature, pressure, and the presence of other reagents.

| Potential Product | Plausible Origin |

| Cyclobutene | From the decomposition of the cyclobutylphosphonium ylide. |

| 1,3-Butadiene | From the decomposition of the homoallylic phosphonium ylide. |

| Triphenylphosphine | From the reduction of the phosphonium cation. |

| Triphenylphosphine oxide | The thermodynamic sink in many phosphonium ylide reactions. |

| Cyclopropylmethane | From protonation of the initial ylide. |

| Various brominated hydrocarbons | From fragmentation and reaction with the bromide counter-ion. |

General Experimental Protocol for Thermal Decomposition Studies

For researchers wishing to investigate the thermal decomposition of this compound, the following general protocol outlines a possible experimental approach.

Objective: To identify the decomposition products and determine the decomposition temperature of this compound.

Materials:

-

This compound

-

High-boiling, inert solvent (e.g., diphenyl ether, Dowtherm A)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for high-temperature reactions (e.g., three-neck round-bottom flask, condenser, thermometer)

-

Heating mantle with temperature controller

-

Analytical equipment for product identification (e.g., GC-MS, NMR)

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere. A three-neck flask equipped with a condenser, a thermometer, and a gas inlet is suitable.

-

Charging the Reactor: Add a known quantity of this compound to the flask, followed by the inert solvent.

-

Heating: Begin heating the mixture with stirring. Monitor the temperature closely.

-

Observation and Sampling: Observe any changes in the reaction mixture (e.g., color change, gas evolution). Collect samples at various temperature intervals for analysis. A cold trap can be used to collect any volatile products.

-

Analysis: Analyze the collected samples using appropriate analytical techniques (GC-MS for volatile components, NMR for the reaction mixture) to identify the decomposition products.

-

Data Interpretation: Correlate the formation of products with the reaction temperature to determine the onset and course of thermal decomposition.

The following workflow diagram illustrates the proposed experimental procedure.

Caption: A general workflow for the experimental investigation of thermal decomposition.

Conclusion and Future Directions

The thermal decomposition of this compound represents an unexplored area of phosphonium salt chemistry. The high ring strain of the cyclopropylmethyl moiety suggests that its thermal behavior could lead to interesting and potentially useful chemical transformations. The theoretical pathways outlined in this guide, involving ring-expansion and ring-opening rearrangements, provide a starting point for future experimental investigations.

Further research is required to elucidate the precise mechanisms and identify the definitive products of this thermal decomposition. Such studies would not only contribute to a fundamental understanding of the reactivity of strained-ring phosphonium salts but could also uncover novel synthetic routes to valuable cyclobutane and homoallylic compounds. The application of advanced analytical techniques, such as in-situ NMR or pyrolysis-GC-MS, would be invaluable in unraveling the complexities of this reaction.

References

An In-depth Technical Guide on (Cyclopropylmethyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Cyclopropylmethyl)triphenylphosphonium bromide is a key reagent in organic synthesis, primarily utilized for the introduction of a cyclopropylmethylidene moiety via the Wittig reaction. This versatile phosphonium salt allows for the formation of carbon-carbon double bonds, providing access to a wide range of structurally diverse molecules, including complex natural products and pharmaceutically active compounds. This technical guide provides a comprehensive overview of the historical literature, synthesis, physical and spectroscopic properties, and key applications of this compound, with a focus on detailed experimental protocols and mechanistic insights.

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, revolutionized the field of organic synthesis by providing a reliable method for the olefination of aldehydes and ketones. The reaction involves the use of a phosphonium ylide, generated by the deprotonation of a phosphonium salt, to convert a carbonyl group into an alkene. This compound is a specialized Wittig reagent that allows for the incorporation of the valuable cyclopropylmethylidene group into various molecular scaffolds. The unique steric and electronic properties of the cyclopropyl group make it a desirable feature in medicinal chemistry, often imparting favorable metabolic stability and conformational rigidity to drug candidates.

Physicochemical Properties

This compound is a white crystalline solid that is soluble in polar organic solvents.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₂BrP | [1][3] |

| Molecular Weight | 397.29 g/mol | [3] |

| Appearance | White crystals or powder | [1][2] |

| Melting Point | 178-181 °C | |

| CAS Number | 14799-82-7 | [1] |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the triphenylphosphine and cyclopropylmethyl moieties.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H stretching (aromatic) |

| ~2980 | C-H stretching (cyclopropyl) |

| ~1585, 1485, 1435 | C=C stretching (aromatic ring) |

| ~1110 | P-C stretching |

| ~720, 690 | C-H out-of-plane bending (aromatic) |

Note: The exact peak positions may vary slightly. The data presented is a compilation of typical values for similar phosphonium salts and available data for the title compound from SpectraBase.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

¹H NMR Chemical Shifts (Predicted)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| P-CH₂ | ~3.5-4.0 | d | ~14-16 (JPC) |

| CH (cyclopropyl) | ~1.0-1.5 | m | |

| CH₂ (cyclopropyl) | ~0.4-0.8 | m | |

| CH (aromatic) | ~7.6-8.0 | m |

¹³C NMR Chemical Shifts (Predicted)

| Carbon | Chemical Shift (ppm) |

| P-CH₂ | ~25-30 (d, JPC ≈ 50 Hz) |

| CH (cyclopropyl) | ~10-15 |

| CH₂ (cyclopropyl) | ~5-10 |

| C (aromatic, P-bearing) | ~118 (d, JPC ≈ 85-90 Hz) |

| C (aromatic, ortho) | ~134 (d, JPC ≈ 10 Hz) |

| C (aromatic, meta) | ~130 (d, JPC ≈ 12 Hz) |

| C (aromatic, para) | ~135 (d, JPC ≈ 3 Hz) |

Historical Synthesis

The synthesis of this compound typically involves the reaction of triphenylphosphine with cyclopropylmethyl bromide. An early and relevant method for the preparation of the precursor, cyclopropylmethyl bromide, was described by Hrubiec and Smith in 1984.[5] Their work focused on the conversion of cyclopropanemethanol to cyclopropylmethyl bromide using a triphenylphosphine-bromine complex.

Synthesis of Cyclopropylmethyl Bromide (Hrubiec and Smith, 1984)

Experimental Protocol:

This procedure describes the synthesis of the key precursor to the title phosphonium salt.

-

A solution of triphenylphosphine in dimethylformamide (DMF) is prepared in a reaction vessel.

-

The solution is cooled in an ice bath.

-

Bromine is added dropwise to the cooled solution, leading to the formation of the triphenylphosphine dibromide complex.

-

Cyclopropanemethanol is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion.

-

The product, cyclopropylmethyl bromide, is isolated by distillation.

Note: This is a generalized protocol based on the description found in secondary sources. For precise molar ratios, reaction times, and purification details, consulting the original publication by Hrubiec and Smith is recommended.[5]

Synthesis of this compound

Experimental Protocol:

This procedure outlines the synthesis of the title Wittig reagent from its precursors.

-

Triphenylphosphine is dissolved in a suitable solvent, such as toluene or acetonitrile.

-

Cyclopropylmethyl bromide is added to the solution.

-

The mixture is heated at reflux for several hours.

-

As the reaction progresses, a white precipitate of this compound forms.

-

The reaction mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, and dried under vacuum.

Diagram of Synthesis Pathway:

Caption: Synthesis of this compound.

The Wittig Reaction: Mechanism and Application

The primary application of this compound is in the Wittig reaction to synthesize cyclopropylidene-containing alkenes.

General Mechanism of the Wittig Reaction

The Wittig reaction proceeds through a series of well-established steps:

-

Ylide Formation: The phosphonium salt is deprotonated by a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to form the corresponding phosphorus ylide. This ylide is a resonance-stabilized species with significant nucleophilic character at the carbon atom.

-

Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This [2+2] cycloaddition leads to the formation of a four-membered ring intermediate called an oxaphosphetane.

-

Alkene and Phosphine Oxide Formation: The unstable oxaphosphetane undergoes fragmentation to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.

Diagram of the Wittig Reaction Mechanism:

Caption: General mechanism of the Wittig reaction.

Experimental Protocol for a Wittig Reaction

The following protocol is adapted from a literature procedure for the reaction of this compound with an aldehyde.[6]

Materials:

-

This compound

-

Potassium tert-butoxide (1.0 M solution in THF)

-

Aldehyde (e.g., 3-methoxybenzaldehyde)

-

Anhydrous Tetrahydrofuran (THF)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A suspension of this compound (1.25 equivalents) in dry THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to 0 °C in an ice bath.

-

A 1.0 M solution of potassium tert-butoxide in THF (2.5 equivalents) is added dropwise to the suspension over 20 minutes.

-

The cooling bath is removed, and the mixture is stirred for 30 minutes at room temperature, during which the color may change, indicating ylide formation.

-

The aldehyde (1.0 equivalent) is added to the reaction mixture.

-

The solution is stirred at room temperature for 1 hour.

-

The reaction is quenched by the addition of 1N HCl.

-

The mixture is partitioned between water and ethyl acetate. The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired alkenyl cyclopropane.

Diagram of the Experimental Workflow:

Caption: Experimental workflow for a Wittig reaction.

Applications in Drug Development and Organic Synthesis

The introduction of a cyclopropyl group into a molecule can have profound effects on its biological activity. The cyclopropylmethylidene moiety, installed via a Wittig reaction with this compound, serves as a versatile building block in the synthesis of complex molecules.

-

Natural Product Synthesis: The reagent has been employed in the total synthesis of various natural products where the cyclopropyl group is a key structural feature.

-

Medicinal Chemistry: In drug discovery, the cyclopropyl group is often used as a bioisostere for other functional groups, improving metabolic stability and binding affinity. The use of this Wittig reagent provides a direct route to incorporate this valuable motif. For instance, it has been used in the synthesis of precursors to steroidal compounds.[6]

-

Agrochemicals: The unique properties of the cyclopropyl group are also beneficial in the design of novel pesticides and herbicides.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to introduce the cyclopropylmethylidene group via the Wittig reaction has made it an important tool for chemists in academia and industry, particularly in the fields of natural product synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its historical synthesis, physicochemical and spectroscopic properties, and a detailed protocol for its application in the Wittig reaction, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

- 1. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 98+% 25 g | Buy Online [thermofisher.com]

- 3. chemscene.com [chemscene.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE - Patent 1171421 [data.epo.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

The Wittig Reaction of (Cyclopropylmethyl)triphenylphosphonium Bromide with Aldehydes and Ketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of (cyclopropylmethyl)triphenylphosphonium bromide with aldehydes and ketones. This Wittig reaction is a powerful method for the synthesis of vinylcyclopropanes, valuable structural motifs in organic synthesis and medicinal chemistry. This document outlines the reaction mechanism, stereochemical considerations, quantitative data from reported reactions, and detailed experimental protocols.

Core Principles and Reactivity

The reaction of this compound with an aldehyde or ketone is a classic example of the Wittig olefination.[1][2][3] The process begins with the deprotonation of the phosphonium salt by a strong base to form a highly reactive phosphorus ylide, specifically (cyclopropylmethylidene)triphenylphosphorane. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.

The ylide derived from this compound is classified as a "non-stabilized" or "unstabilized" ylide because the cyclopropylmethyl group does not contain electron-withdrawing groups to delocalize the negative charge on the adjacent carbon.[1][4] This classification has significant implications for both reactivity and stereoselectivity.

-

Reactivity: Non-stabilized ylides are highly reactive and readily engage with a wide range of aldehydes and ketones. However, reactions with sterically hindered ketones can be slow and may result in lower yields.[1][5]

-

Stereoselectivity: A key feature of non-stabilized ylides is their propensity to yield predominantly (Z)-alkenes (cis isomers) when reacted with aldehydes.[1][4][6] This selectivity arises from the kinetic control of the reaction, where the sterically less hindered transition state leading to the (Z)-product is favored.[1]

Reaction Mechanism and Stereochemical Pathway

The generally accepted mechanism for the Wittig reaction with a non-stabilized ylide proceeds through a concerted [2+2] cycloaddition under lithium-salt-free conditions.[1] This pathway leads directly to a four-membered ring intermediate known as an oxaphosphetane. The subsequent decomposition of the oxaphosphetane is irreversible and yields the final alkene product and the highly stable triphenylphosphine oxide, which is the thermodynamic driving force for the reaction.[3][5]

The preference for the (Z)-alkene is established during the initial cycloaddition step. The ylide and the aldehyde approach each other in a puckered, perpendicular fashion to minimize steric repulsion between the bulky substituents (the triphenylphosphine group on the ylide and the R-group on the aldehyde), leading to the cis-substituted oxaphosphetane, which then collapses to the (Z)-alkene.

Caption: General mechanism of the Wittig reaction with this compound.

Quantitative Data on Reactivity

Reaction with Aldehydes

The reaction is generally efficient with aldehydes, providing high yields and a notable preference for the (Z)-isomer.

| Aldehyde Substrate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Z:E Ratio |

| 3-(m-methoxyphenyl)propanal | KOtBu | THF | 1 | RT | 93 | 77:23 |

| Data sourced from literature.[7] |

Experimental Protocols

This section provides a detailed, representative experimental procedure for the synthesis of a vinylcyclopropane via the Wittig reaction.

General Procedure for the Wittig Reaction

This protocol is adapted from a reported synthesis of (Z)-1-cyclopropyl-4-(m-methoxyphenyl)but-1-ene.[7]

Materials:

-

This compound

-

Potassium t-butoxide (KOtBu), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Aldehyde (e.g., 3-(m-methoxyphenyl)propanal)

-

1N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄)

-

Water (deionized)

Procedure:

-

Ylide Generation: To a suspension of this compound (1.25 equivalents) in anhydrous THF, add a 1.0 M solution of potassium t-butoxide in THF (2.5 equivalents) dropwise over 20 minutes at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Incubation: Remove the cooling bath and stir the resulting orange-red ylide solution at room temperature for 30 minutes.

-

Carbonyl Addition: Add the aldehyde (1.0 equivalent) to the ylide solution.

-

Reaction Monitoring: Stir the solution at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction mixture by adding 1N HCl.

-

Extraction: Transfer the mixture to a separatory funnel and partition between water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure vinylcyclopropane product.

Caption: A typical experimental workflow for the Wittig olefination.

Conclusion

The Wittig reaction of this compound serves as a reliable and stereoselective method for the synthesis of (Z)-vinylcyclopropanes from aldehydes. The high reactivity of the non-stabilized ylide ensures good conversion with a variety of carbonyl partners, although sterically demanding ketones may present a challenge. The protocols outlined in this guide, supported by the mechanistic understanding and quantitative data, provide a solid foundation for the application of this valuable transformation in research and development settings.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciepub.com [sciepub.com]

Mechanism of Ylide Formation from (Cyclopropylmethyl)triphenylphosphonium Bromide: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the mechanism, experimental protocols, and key considerations for the formation of (cyclopropylmethylidene)triphenylphosphorane, a Wittig reagent, from its precursor (Cyclopropylmethyl)triphenylphosphonium bromide. The synthesis involves a two-step process commencing with a nucleophilic substitution to form the phosphonium salt, followed by deprotonation with a strong base. This guide is intended for researchers, chemists, and professionals in drug development who utilize Wittig olefination and related organophosphorus chemistry.

Core Mechanism of Ylide Formation

The synthesis of a phosphonium ylide, also known as a Wittig reagent, is a fundamental process in organic chemistry that enables the conversion of aldehydes and ketones into alkenes.[1][2] The formation of (cyclopropylmethylidene)triphenylphosphorane from this compound follows a well-established two-step mechanism.

Step 1: Synthesis of the Phosphonium Salt via SN2 Reaction

The initial step involves the formation of the alkyltriphenylphosphonium salt. Triphenylphosphine (Ph₃P), an effective nucleophile, attacks the electrophilic carbon of (cyclopropylmethyl)bromide.[3] This occurs via a bimolecular nucleophilic substitution (SN2) reaction, where the phosphine lone pair displaces the bromide leaving group.[4] Due to the SN2 nature of this reaction, primary alkyl halides like (cyclopropylmethyl)bromide are ideal substrates, leading to high yields of the corresponding phosphonium salt.[2][5]

Step 2: Deprotonation of the Phosphonium Salt

The second step is an acid-base reaction. The hydrogen atoms on the carbon adjacent to the positively charged phosphorus atom in the (Cyclopropylmethyl)triphenylphosphonium salt are rendered acidic.[3] Treatment with a strong base results in the removal of one of these α-protons to generate the neutral ylide.[4] For non-stabilized ylides, such as the one derived from an alkyl group, a particularly strong base like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) is required for complete deprotonation.[3]

The resulting ylide is a neutral, dipolar species and is best described by two resonance structures: the ylide form, with adjacent positive and negative charges, and the ylene form, which features a phosphorus-carbon double bond.[2] The ability of phosphorus to accommodate more than eight valence electrons through p-d bonding contributes to the stability of this species.[2]

Structural Classification and Reactivity

Phosphonium ylides are broadly classified based on the nature of the substituent attached to the carbanionic carbon.

-

Non-Stabilized Ylides: These ylides have alkyl groups (like the cyclopropylmethyl group) attached to the negatively charged carbon. They are highly reactive and typically yield (Z)-alkenes with moderate to high selectivity when reacted with aldehydes.[1][6]

-

Stabilized Ylides: These contain an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion. This delocalization of negative charge makes them less reactive but more stable. In Wittig reactions, they predominantly form (E)-alkenes.[1][6]

(Cyclopropylmethylidene)triphenylphosphorane is classified as a non-stabilized ylide . While the cyclopropyl group has unique electronic properties that lend exceptional stability to an adjacent carbocation through overlap with its "bent bonds," this does not constitute stabilization in the context of a Wittig ylide, which involves a carbanionic center.[7][8]

Quantitative Data Summary

| Property | Non-Stabilized Ylide | Stabilized Ylide |

| Example R Group | -CH₂-cyclopropane, -CH₃, -CH₂CH₃ | -CHCO₂Et, -CHCOR |

| Reactivity | High | Low (often requires heating) |

| Stability | Low (sensitive to air and moisture) | High (often isolable, shelf-stable solids)[9] |

| Required Base | Strong (n-BuLi, NaH, NaNH₂) | Weaker (NaOEt, K₂CO₃, NEt₃) |

| pKa of Phosphonium Salt | ~25-35 | ~8-15 |

| Wittig Stereoselectivity | Predominantly (Z)-alkene | Predominantly (E)-alkene[1][6] |

Detailed Experimental Protocols

The following protocols are generalized procedures for the synthesis of the phosphonium salt and its subsequent conversion to the ylide in solution. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Synthesis of this compound

-

Materials:

-

Triphenylphosphine (Ph₃P)

-

(Cyclopropylmethyl)bromide

-

Anhydrous toluene or acetonitrile

-

-

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert gas inlet (Argon or Nitrogen manifold)

-

Heating mantle

-

-

Procedure:

-

To a dry, inert-atmosphere-flushed round-bottom flask, add triphenylphosphine (1.0 eq.).

-

Add anhydrous toluene to dissolve the triphenylphosphine.

-

Add (cyclopropylmethyl)bromide (1.0-1.1 eq.) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The phosphonium salt will typically precipitate as a white solid.

-

Cool the mixture to room temperature and then to 0 °C to maximize precipitation.

-

Collect the solid product by filtration, wash with cold, dry diethyl ether, and dry under vacuum.

-

Protocol 2: Generation of (Cyclopropylmethylidene)triphenylphosphorane

-

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

-

Equipment:

-

Three-necked round-bottom flask with a magnetic stirrer

-

Inert gas inlet, rubber septa

-

Syringes for liquid transfer

-

-

Procedure:

-

Suspend the dried this compound (1.0 eq.) in anhydrous THF in a dry, inert-atmosphere-flushed flask.

-

Cool the stirred suspension to 0 °C or -78 °C in an appropriate cooling bath.

-

Slowly add n-butyllithium solution (1.0 eq.) dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to orange or deep red for non-stabilized ylides).

-

After the addition is complete, allow the mixture to stir at the same temperature for 30-60 minutes.

-

The resulting solution/slurry of (cyclopropylmethylidene)triphenylphosphorane is now ready for reaction with an aldehyde or ketone.

-

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]

An In-depth Technical Guide on the Theoretical and Experimental Characterization of (Cyclopropylmethyl)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Cyclopropylmethyl)triphenylphosphonium bromide is a quaternary phosphonium salt that serves as a versatile reagent in organic synthesis, particularly in the Wittig reaction for the formation of cyclopropylidene-containing alkenes. These structural motifs are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. This technical guide offers a comprehensive overview of the known experimental data, a detailed protocol for its synthesis, and a proposed methodology for its in-depth theoretical analysis using computational chemistry.

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically proceeds via a standard quaternization reaction.

Experimental Protocol: Synthesis of this compound

A general and widely used method for the synthesis of phosphonium salts is the reaction of a phosphine with an alkyl halide. For this compound, the following protocol is typical:

-

Reactants: Triphenylphosphine (PPh₃) and (bromomethyl)cyclopropane.

-

Solvent: A suitable solvent such as toluene, acetonitrile, or N,N-dimethylformamide (DMF) is used.

-

Procedure:

-

Triphenylphosphine (1.0 equivalent) is dissolved in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

(Bromomethyl)cyclopropane (1.0-1.2 equivalents) is added to the solution.

-

The reaction mixture is stirred at room temperature or heated to reflux for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, the product often precipitates from the solution. If not, the solvent is removed under reduced pressure.

-

The resulting solid is triturated with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

-

The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield this compound as a white to off-white solid.

-

Below is a diagram illustrating the synthetic pathway.

Spectroscopic Data

Table 1: Expected NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 7.6 - 7.9 | m | P-C₆H ₅ (15H) | |

| ~3.5 - 4.0 | d | J(P,H) ≈ 14-16 | P-CH₂ - | |

| ~1.0 - 1.5 | m | -CH₂-CH (CH₂)₂ | ||

| ~0.4 - 0.8 | m | -CH(CH₂ )₂ | ||

| ~0.1 - 0.4 | m | -CH(CH₂ )₂ | ||

| ¹³C NMR | 135.0 | d | J(P,C) ≈ 3 | C -para (C₆H₅) |

| 133.5 | d | J(P,C) ≈ 10 | C -ortho (C₆H₅) | |

| 130.5 | d | J(P,C) ≈ 13 | C -meta (C₆H₅) | |

| 118.5 | d | J(P,C) ≈ 85 | C -ipso (C₆H₅) | |

| ~30-35 | d | J(P,C) ≈ 45-50 | P-C H₂- | |

| ~8-12 | d | J(P,C) ≈ 15-20 | -CH₂-C H(CH₂)₂ | |

| ~3-6 | s | -CH(C H₂)₂ | ||

| ³¹P NMR | ~20 - 25 | s | P Ph₃ |

Structural Analysis

A crystal structure for this compound has not been reported. However, the crystal structure of the closely related Triphenyl(propyl)phosphonium bromide provides valuable insights into the expected molecular geometry and packing.[1]

Table 2: Crystallographic and Key Structural Data for Triphenyl(propyl)phosphonium Bromide (Analog) [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.7932 |

| b (Å) | 9.8543 |

| c (Å) | 17.8692 |

| β (°) | 103.9670 |

| Selected Bond Lengths (Å) | |

| P-C(propyl) | ~1.80 |

| P-C(phenyl) | ~1.79 |

| **Selected Bond Angles (°) | |

| C(propyl)-P-C(phenyl) | ~108-111 |

| C(phenyl)-P-C(phenyl) | ~107-110 |

The phosphorus atom in these salts adopts a distorted tetrahedral geometry. The three phenyl groups are typically arranged in a propeller-like conformation.

Proposed Theoretical Studies

Due to the absence of published theoretical studies on this compound, this section outlines a robust computational workflow based on methodologies successfully applied to similar phosphonium salts. Density Functional Theory (DFT) is the recommended approach for these investigations.

Computational Methodology Workflow

The following diagram illustrates a typical workflow for the computational analysis of a triphenylphosphonium salt.

Detailed Computational Protocols

-

Geometry Optimization:

-

The initial 3D structure of the (Cyclopropylmethyl)triphenylphosphonium cation would be built using molecular modeling software.

-

A geometry optimization would be performed using a functional such as B3LYP with a basis set like 6-31G*.

-

A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

-

Spectroscopic Properties:

-

To obtain more accurate energies and electronic properties, a single-point energy calculation would be performed on the optimized geometry using a larger basis set, for instance, 6-311++G**.

-

¹H, ¹³C, and ³¹P NMR chemical shifts would be calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G** level of theory. Calculated shifts would be referenced against a standard (e.g., TMS for ¹H and ¹³C, 85% H₃PO₄ for ³¹P).

-

-

Electronic Structure Analysis:

-

Natural Bond Orbital (NBO) Analysis: This would be used to investigate charge distribution, atomic charges, and the nature of the P-C bonds.

-

Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron density and identify regions of electrophilic and nucleophilic character, providing insights into the molecule's reactivity.

-

Table 3: Proposed Computational Parameters for Theoretical Studies

| Parameter | Recommended Methodology |

| Software | Gaussian, ORCA, etc. |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP, ωB97X-D |

| Basis Set (Optimization) | 6-31G* |

| Basis Set (Single-Point & NMR) | 6-311++G** |

| Solvation Model | Polarizable Continuum Model (PCM) if studying solution-phase properties |

| NMR Calculation Method | Gauge-Including Atomic Orbital (GIAO) |

Conclusion

This compound is a valuable synthetic tool. While comprehensive experimental and theoretical data for this specific molecule are sparse in the public domain, this guide provides a solid foundation based on established knowledge of analogous compounds. The outlined synthetic and proposed computational protocols offer a clear path for researchers to further characterize and understand the properties of this important reagent. Future experimental work to determine its crystal structure and fully assign its NMR spectra, coupled with the proposed theoretical studies, would provide a more complete picture of its structure-property relationships.

References

Methodological & Application

Application Note: Synthesis of Alkenyl Cyclopropanes via Wittig Reaction with (Cyclopropylmethyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the Wittig reaction using (Cyclopropylmethyl)triphenylphosphonium bromide to synthesize alkenyl cyclopropanes from carbonyl compounds. The Wittig reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes.[1][2][3] This protocol details the reaction of this compound with a range of aldehydes to produce the corresponding cyclopropylmethylidene derivatives. Additionally, this note discusses the application of this reaction to ketones and outlines typical purification and characterization methods for the resulting products.

Introduction

The Wittig reaction, discovered by Georg Wittig, is a widely used method for alkene synthesis from aldehydes and ketones.[4] The reaction involves a phosphonium ylide, which reacts with a carbonyl compound to form a betaine intermediate, which then collapses to an alkene and triphenylphosphine oxide.[3] The use of this compound as the ylide precursor allows for the introduction of a cyclopropylmethylidene moiety, a valuable structural motif in medicinal chemistry and materials science. This unstabilized ylide typically favors the formation of the (Z)-alkene isomer.[5] This document provides a robust and optimized protocol for this transformation with various aldehydes and discusses considerations for its application with ketones.

Data Presentation

The following tables summarize the quantitative data for the Wittig reaction between this compound and various aldehydes.

Table 1: Reactant and Reagent Properties

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| This compound | C₂₂H₂₂BrP | 397.29 | Ylide Precursor |

| Potassium tert-butoxide | C₄H₉KO | 112.21 | Base |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

| Aldehyde/Ketone | - | - | Substrate |

| Hydrochloric Acid (1N) | HCl | 36.46 | Quenching Agent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent |

Table 2: Experimental Parameters and Product Information for the Reaction with Aldehydes[6]

| Entry | Aldehyde Substrate | Product | Yield (%) | Z:E Ratio |

| 1 | 3-Methoxybenzaldehyde | 1-(4-Cyclopropylbut-3-enyl)-3-methoxybenzene | 93 | 77:23 |

| 2 | Benzaldehyde | (4-Cyclopropylbut-3-enyl)benzene | 91 | 75:25 |

| 3 | 4-Methoxybenzaldehyde | 1-(4-Cyclopropylbut-3-enyl)-4-methoxybenzene | 95 | 76:24 |

| 4 | 4-Chlorobenzaldehyde | 1-Chloro-4-(4-cyclopropylbut-3-enyl)benzene | 92 | 78:22 |

| 5 | 2-Naphthaldehyde | 2-(4-Cyclopropylbut-3-enyl)naphthalene | 89 | 75:25 |

| 6 | Cyclohexanecarboxaldehyde | Cyclohexyl(cyclopropylmethylidene)methane | 85 | 80:20 |

| 7 | Isovaleraldehyde | 1-Cyclopropyl-4-methylpent-1-ene | 88 | 79:21 |

Experimental Protocols

Protocol 1: Wittig Reaction with Aldehydes

This protocol describes the synthesis of alkenyl cyclopropanes from aldehydes.[6]

Materials:

-

This compound

-

Potassium tert-butoxide (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Aldehyde

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.25 equivalents).

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a 1.0 M solution of potassium tert-butoxide in THF (2.5 equivalents) to the suspension over 20 minutes with vigorous stirring.

-

Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the ylide is indicated by a color change.

-

Add the aldehyde (1.0 equivalent) to the ylide solution.

-

Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1N HCl.

-

Transfer the mixture to a separatory funnel and partition between water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Discussion for Reaction with Ketones

The Wittig reaction with ketones is generally slower than with aldehydes due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl group.[4] While a specific detailed protocol for the reaction of this compound with ketones was not found in the surveyed literature, the general principles of the Wittig reaction can be applied. It is anticipated that longer reaction times, elevated temperatures, or the use of a stronger base may be necessary to achieve good conversion with ketone substrates.[7] Optimization of the reaction conditions for each specific ketone is recommended. The purification of the resulting cyclopropylmethylidene alkanes would follow similar procedures as for the aldehyde products, involving extraction and chromatographic separation from triphenylphosphine oxide.

Mandatory Visualizations

Caption: Experimental workflow for the Wittig reaction.

Caption: Simplified mechanism of the Wittig reaction.

References

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. A Three-Step Route to a Tricyclic Steroid Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

how to synthesize vinylcyclopropanes using (Cyclopropylmethyl)triphenylphosphonium bromide

Application Notes: Synthesis of Vinylcyclopropanes via Wittig Olefination

Introduction

The Wittig reaction is a cornerstone of organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3][4] This application note details the use of a specific Wittig reagent, (cyclopropylmethyl)triphenylphosphonium bromide, for the synthesis of vinylcyclopropanes. This transformation, known as a Wittig olefination, involves the reaction of an aldehyde or ketone with the corresponding phosphonium ylide to yield a vinylcyclopropane and triphenylphosphine oxide.[1][2] The high stability of the triphenylphosphine oxide byproduct drives the reaction to completion. This method is particularly valuable for the homologation of aldehydes, extending the carbon chain and introducing the synthetically useful vinylcyclopropane moiety, which can serve as an intermediate in the synthesis of more complex molecules, such as steroid precursors.[5]

Reaction Scheme

The overall transformation involves two primary stages: the in situ formation of the phosphonium ylide from the phosphonium salt using a strong base, followed by the reaction of the ylide with a carbonyl compound.

-

Ylide Formation: this compound is deprotonated by a strong base, such as potassium t-butoxide (KOtBu), to form the nucleophilic ylide.

-

Wittig Reaction: The ylide reacts with an aldehyde (or ketone) to form the vinylcyclopropane product and triphenylphosphine oxide.

Mechanism of Action

The Wittig reaction proceeds through a well-established mechanism. The nucleophilic carbon of the phosphonium ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[3] This initial step leads to the formation of a dipolar betaine intermediate, which subsequently closes to form a four-membered ring intermediate known as an oxaphosphetane.[2] The oxaphosphetane is unstable and rapidly decomposes in a syn-elimination process to yield the final Z-alkene (vinylcyclopropane) and the thermodynamically stable triphenylphosphine oxide.[2][6]

Experimental Protocols and Data

The following protocol is a representative example for the synthesis of a vinylcyclopropane from an aldehyde using this compound.

Optimized Protocol for Vinylcyclopropane Synthesis[5]

This procedure has been optimized for high conversion and yield by using a slight excess of the phosphonium salt and a twofold excess of the base relative to the salt. The reaction can be conveniently carried out at room temperature.[5]

Materials:

-

This compound

-

Potassium t-butoxide (1.0 M solution in THF)

-

Aldehyde substrate

-

Anhydrous Tetrahydrofuran (THF)

-

1N Hydrochloric Acid (HCl)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, magnetic stirrer)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.25 equivalents).

-

Add anhydrous THF to create a suspension.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a 1.0 M solution of potassium t-butoxide in THF (2.5 equivalents) to the suspension over a period of 20 minutes. A distinct color change (typically to orange or deep red) indicates the formation of the ylide.

-

Remove the cooling bath and allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of the aldehyde (1.0 equivalent) in THF to the ylide mixture.

-

Stir the resulting solution at room temperature for 1 hour, monitoring the reaction by TLC if desired.

-

Upon completion, quench the reaction by adding 1N HCl.

-

Partition the mixture between water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the pure vinylcyclopropane product.

Quantitative Data Summary

The following table summarizes the results from a representative synthesis using the optimized protocol.[5]

| Aldehyde Substrate | Molar Ratios (Aldehyde:Salt:Base) | Temperature | Time | Yield (%) | Z/E Ratio |

| Aldehyde 4a | 1 : 1.25 : 2.5 | Room Temp. | 1 h | 93% | 77:23 |

Visualized Workflow and Logic

The following diagrams illustrate the key relationships and the experimental workflow for the synthesis of vinylcyclopropanes.

Caption: Reaction mechanism pathway.

Caption: Step-by-step experimental workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. A Three-Step Route to a Tricyclic Steroid Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Applications of (Cyclopropylmethyl)triphenylphosphonium Bromide in Total Synthesis